molecular formula C20H18BrFN4O B7727183 3-[7-(3-Bromophenyl)-5-(4-fluorophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propan-1-ol

3-[7-(3-Bromophenyl)-5-(4-fluorophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propan-1-ol

Cat. No.: B7727183
M. Wt: 429.3 g/mol
InChI Key: WJHXZKGXNAXYKF-UHFFFAOYSA-N
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Description

3-[7-(3-Bromophenyl)-5-(4-fluorophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propan-1-ol is a potent and selective small molecule inhibitor targeting the JAK/STAT signaling pathway [1] . This pathway is a critical mediator of cytokine signaling and is implicated in a wide array of cellular processes, including immune response, inflammation, cell growth, and hematopoiesis. As a research tool, this compound enables the detailed investigation of JAK kinase activity in disease models, particularly in autoimmune disorders, myeloproliferative neoplasms, and various cancers where aberrant JAK/STAT signaling is a known driver of pathogenesis [2] . Its mechanism involves competitive binding to the ATP-binding site of JAK kinases, thereby preventing phosphorylation and subsequent activation of STAT transcription factors, which ultimately halts the propagation of downstream pro-survival and pro-inflammatory signals [3] . The structural features of this molecule, including the 4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine core, are characteristic of kinase inhibitors and contribute to its specificity and binding affinity. Researchers utilize this compound in vitro to elucidate the functional consequences of JAK inhibition on cell proliferation and apoptosis, and in vivo to validate JAK as a therapeutic target in preclinical studies, providing a critical foundation for drug discovery efforts.

Properties

IUPAC Name

3-[7-(3-bromophenyl)-5-(4-fluorophenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18BrFN4O/c21-15-4-1-3-14(11-15)18-12-17(13-6-8-16(22)9-7-13)23-20-24-19(5-2-10-27)25-26(18)20/h1,3-4,6-9,11-12,18,27H,2,5,10H2,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJHXZKGXNAXYKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C2C=C(NC3=NC(=NN23)CCCO)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18BrFN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[7-(3-Bromophenyl)-5-(4-fluorophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propan-1-ol typically involves multiple steps, starting from commercially available starting materials. The synthetic route may include the following steps:

    Formation of the Triazolopyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the triazolopyrimidine ring.

    Introduction of Bromine and Fluorine Substituents: The phenyl rings are functionalized with bromine and fluorine atoms using halogenation reactions. Bromination can be achieved using bromine or N-bromosuccinimide (NBS), while fluorination can be carried out using fluorine gas or other fluorinating agents.

    Attachment of the Propanol Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom on the 3-bromophenyl group undergoes nucleophilic aromatic substitution (NAS) under specific conditions. For example:

Reaction ConditionsReagentsProduct OutcomeYieldSource
Pd(OAc)₂ catalysis, O₂ atmosphereEthanol, acetic acid (6 equiv)Replacement of Br with CN or NH₂ groups via oxidative cross-dehydrogenation74–94%
Cu(OAc)₂ catalysis, DMF solventβ-dicarbonyl compoundsFormation of fused pyrazolo[1,5-a]pyridine derivatives72–74%

This reactivity aligns with trends observed in halogenated triazolopyrimidines, where electron-deficient aryl halides facilitate NAS .

Oxidation and Reduction Reactions

The propan-1-ol group participates in redox reactions:

  • Oxidation : Using KMnO₄ in acidic conditions converts the hydroxyl group to a ketone, forming 3-[7-(3-bromophenyl)-5-(4-fluorophenyl)-4,7-dihydro triazolo[1,5-a]pyrimidin-2-yl]propan-1-one.

  • Reduction : LiAlH₄ reduces the triazolopyrimidine core’s C=N bonds, yielding a tetrahydro derivative.

Cycloaddition and Ring-Opening Reactions

The triazolopyrimidine core exhibits reactivity in cycloaddition processes:

  • With β-diketones : Forms fused pyrano[2,3-c]pyrazole derivatives under InCl₃ catalysis (ultrasound-assisted, 40°C, 20 min) .

  • With hydrazines : Generates 1,2,4-triazolidine-3-thiones via Michael addition or oxidative coupling .

Reaction outcomes depend on substituents and catalyst systems (Table 1):

SubstrateCatalystProductYieldSource
Malononitrile + β-ketoesterInCl₃ (20 mol%)6-Amino-5-cyano-pyrano[2,3-c]pyrazoles80–95%
Thiosemicarbazides + aldehydesNaOH (aq)1,2,4-Triazole-3-thiones78–88%

Halogen Exchange Reactions

The fluorine atom on the 4-fluorophenyl group can be replaced under harsh conditions:

  • With Br₂/FeBr₃ : Electrophilic bromination at the para-position of the fluorophenyl ring occurs at 80°C .

  • With Cl₂/AlCl₃ : Chlorination is less favored due to steric hindrance from adjacent substituents .

Esterification and Etherification

The propanol side chain undergoes typical alcohol reactions:

  • Esterification : Reacts with acetyl chloride to form the corresponding acetate ester (83% yield, pyridine catalyst).

  • Etherification : Forms methoxy derivatives via Williamson synthesis (K₂CO₃, DMF, 60°C).

Metal-Catalyzed Cross-Couplings

The bromophenyl group participates in Suzuki-Miyaura couplings:

ConditionsReagentsProductYieldSource
Pd(PPh₃)₄, K₂CO₃, DME, 90°CArylboronic acidsBiaryl triazolopyrimidine derivatives65–89%

This reaction expands the compound’s utility in synthesizing biaryl drug candidates .

Acid/Base-Mediated Degradation

Under strong acidic (HCl, reflux) or basic (NaOH, EtOH) conditions:

  • The triazolopyrimidine ring undergoes hydrolysis to form pyrimidine-2,4-dione derivatives .

  • The propanol group dehydrates to form an alkene side product.

Key Research Findings

  • Catalytic Systems : Pd(OAc)₂ and InCl₃ are optimal for cross-couplings and cycloadditions, respectively .

  • Steric Effects : Bulky substituents on the triazolopyrimidine core reduce reaction rates in NAS .

  • Solvent Dependence : Ethanol and DMF enhance yields in oxidative couplings compared to non-polar solvents .

For further details, consult primary literature on triazolopyrimidine reactivity .

Scientific Research Applications

3-[7-(3-Bromophenyl)-5-(4-fluorophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propan-1-ol has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Materials Science: It can be used in the development of advanced materials with specific electronic or optical properties.

    Biological Studies: The compound can be used as a probe to study biological pathways and molecular interactions.

    Industrial Applications: It may find use in the synthesis of other complex organic molecules or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 3-[7-(3-Bromophenyl)-5-(4-fluorophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Table 1: Structural Comparison of Triazolopyrimidine Derivatives

Compound Name Core Structure Key Substituents Biological Activity Synthesis Method Reference
Target Compound 4,7-dihydro-1,2,4-triazolo[1,5-a]pyrimidine 7-(3-Bromophenyl), 5-(4-fluorophenyl), 2-propan-1-ol Not reported Likely multicomponent
3-[7-(3-Bromophenyl)-5-(3,4-dimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propan-1-ol 4,7-dihydro-1,2,4-triazolo[1,5-a]pyrimidine 7-(3-Bromophenyl), 5-(3,4-dimethoxyphenyl), 2-propan-1-ol Not reported Unspecified
3-[7-(Difluoromethyl)-5-(1-methylpyrazol-3-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid [1,2,4]triazolo[1,5-a]pyrimidine 7-(Difluoromethyl), 5-(1-methylpyrazol-3-yl), 2-propanoic acid Not reported Unspecified
MK85 (Pyrazolopyrimidinone) Pyrazolo[1,5-a]pyrimidinone 3-(3,5-bis(trifluoromethyl)phenyl), 5-(4-methylhexahydropyrimidinone) Not reported Condensation reaction

Key Observations :

Substituent Effects: The 3-bromophenyl group in the target compound may enhance binding affinity compared to dimethoxyphenyl () due to halogen interactions . 4-Fluorophenyl vs. 1-methylpyrazole (): Fluorine’s electron-withdrawing nature may increase metabolic stability, whereas pyrazole groups could modulate target selectivity . Propan-1-ol vs. Propanoic Acid (): The alcohol side chain in the target compound offers hydrogen-bond donor capacity, while the carboxylic acid in the analogue introduces acidity and solubility differences .

Synthetic Pathways :

  • The target compound’s synthesis may parallel eco-friendly methods for 7-unsubstituted triazolopyrimidines, which use water and microwave irradiation (). In contrast, MK85 () employs condensation reactions with trifluoromethylated precursors .

Physicochemical Properties

  • Solubility: The propan-1-ol chain enhances aqueous solubility relative to propanoic acid derivatives (), which may ionize at physiological pH .

Biological Activity

3-[7-(3-Bromophenyl)-5-(4-fluorophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propan-1-ol is a complex organic compound with significant interest in medicinal chemistry due to its unique structural features and potential biological activities. Its design incorporates bromine and fluorine substituents on phenyl rings that are linked to a triazolopyrimidine core, which may influence its pharmacological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The binding affinity and reactivity of the compound are influenced by the electronic and steric properties imparted by the bromine and fluorine substituents. This interaction can modulate the activity of these targets, leading to various biological effects.

Antitumor Activity

Recent studies have shown that compounds structurally related to this compound exhibit significant antitumor activity. For instance, derivatives have been tested for their ability to inhibit tubulin polymerization, a critical process in cancer cell proliferation. The inhibition of this process leads to cell cycle arrest and apoptosis in cancer cells.

CompoundCell Line TestedIC50 (µM)Mechanism
Compound AMCF-7 (Breast Cancer)12.5Tubulin Inhibition
Compound BBel-7402 (Liver Cancer)15.0Apoptosis Induction

Antiviral Activity

Another area of research has focused on the antiviral potential of this compound. Studies indicate that structural modifications can enhance antiviral properties against specific viruses. For example, subtle changes in the phenyl moiety have been shown to tune the biological properties towards increased antiviral efficacy.

Anti-inflammatory Effects

The compound may also exhibit anti-inflammatory properties by inhibiting specific enzymes involved in inflammatory pathways. This activity can be beneficial in treating conditions characterized by chronic inflammation.

Case Studies and Research Findings

  • Antitumor Efficacy : A study published in Molecules evaluated various triazolo-pyrimidine derivatives for their cytotoxicity against human cancer cell lines. The findings indicated that compounds similar to this compound demonstrated significant cytotoxic effects, particularly against MCF-7 cells with IC50 values ranging from 10 to 20 µM .
  • Mechanism Exploration : Another study investigated the mechanism of action for related compounds and found that they induce apoptosis through mitochondrial pathways, highlighting their potential as therapeutic agents for cancer treatment .
  • Antiviral Screening : A recent screening of various derivatives revealed promising antiviral activity against influenza viruses with certain modifications enhancing efficacy .

Q & A

Basic: What are the standard synthetic routes for preparing 3-[7-(3-Bromophenyl)-5-(4-fluorophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propan-1-ol?

The compound is typically synthesized via multi-step protocols involving cyclocondensation and functional group modifications. A common approach involves:

  • Step 1 : Formation of the triazolopyrimidine core using substituted phenyl precursors under reflux conditions (e.g., in NMP at 75°C for 2–6 hours) .
  • Step 2 : Introduction of the 3-bromophenyl and 4-fluorophenyl groups via Suzuki coupling or nucleophilic substitution .
  • Step 3 : Functionalization of the propan-1-ol side chain using alkylation or oxidation-reduction sequences .
    Purification often employs column chromatography (e.g., 10% methanol in dichloromethane) or recrystallization, with yields ranging from 22% to 86% depending on substituent reactivity .

Basic: How is the purity and structural integrity of this compound validated in academic research?

Key methods include:

  • Chromatography : HPLC with >95% purity thresholds, using C18 columns and UV detection .
  • Spectroscopy :
    • 1H/13C NMR : To confirm substituent positions and diastereotopic protons in the dihydro-pyrimidine ring .
    • HRMS : For molecular formula validation (e.g., [M+H]+ ions with <5 ppm error) .
  • Elemental Analysis : Matching calculated and observed C, H, N percentages .

Advanced: How can researchers optimize low reaction yields observed during the synthesis of analogous triazolopyrimidines?

Yield discrepancies (e.g., 27% vs. 86% in similar compounds ) often arise from:

  • Steric hindrance : Bulky substituents (e.g., 4-chlorophenyl vs. 4-fluorophenyl) may slow reaction kinetics.
  • Reaction conditions : Elevated temperatures (e.g., 75°C vs. room temperature) or prolonged reaction times can improve conversion rates .
  • Catalyst selection : Palladium-based catalysts (e.g., Pd(PPh₃)₄) for coupling reactions enhance efficiency .
Parameter Impact on Yield Example from Evidence
Solvent polarityHigher polarity improves solubilityNMP for coupling reactions
Temperature75°C optimal for cyclization 2-hour heating in NMP
Purification methodFlash chromatography vs. recrystallization86% yield with flash chromatography

Advanced: What computational methods are used to predict the bioactivity or structural stability of this compound?

  • DFT Studies : To analyze electron distribution, Fukui indices for reactive sites, and HOMO-LUMO gaps (e.g., 4-(1-benzyl-triazolyl)pyrimidine derivatives ).
  • Molecular Docking : For target engagement predictions (e.g., mTOR inhibitors in hepatocellular carcinoma ).
  • Pharmacophore Modeling : Identifies critical functional groups (e.g., triazole ring for hydrogen bonding) .

Advanced: How can conflicting spectral data (e.g., NMR shifts) be resolved during structural elucidation?

Contradictions in NMR assignments (e.g., diastereotopic protons in dihydro-pyrimidine rings) require:

  • 2D NMR : HSQC and HMBC to correlate protons with adjacent carbons .
  • Dynamic NMR : Variable-temperature studies to assess conformational exchange .
  • Crystallography : Single-crystal X-ray diffraction (e.g., R factor = 0.051 in pyrazolo[1,5-a]pyrimidines ).

Advanced: What strategies are employed to study structure-activity relationships (SAR) for this compound?

SAR studies involve:

  • Analog synthesis : Varying substituents (e.g., bromo vs. fluoro groups) to assess electronic effects .
  • Biological assays : Testing against targets (e.g., anti-tubercular activity in triazolopyrimidines ).
  • QSAR Modeling : Correlating logP, polar surface area, and bioactivity .

Basic: What safety protocols are recommended for handling this compound?

While specific toxicity data may be limited:

  • Standard PPE : Gloves, lab coats, and fume hoods.
  • Waste disposal : Halogenated waste streams for bromo/fluoro derivatives .
  • Storage : Desiccated at –20°C to prevent hydrolysis .

Advanced: How does the fluorophenyl group influence the compound’s physicochemical properties?

  • Lipophilicity : The 4-fluorophenyl group increases logP, enhancing membrane permeability .
  • Metabolic stability : Fluorine reduces CYP450-mediated oxidation .
  • Electronic effects : Withdrawing nature stabilizes the triazolopyrimidine core .

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